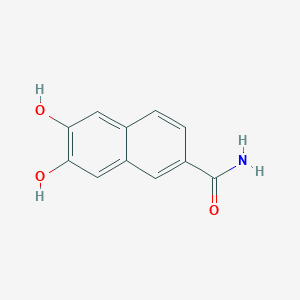

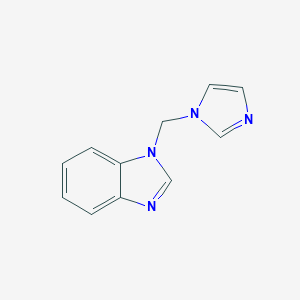

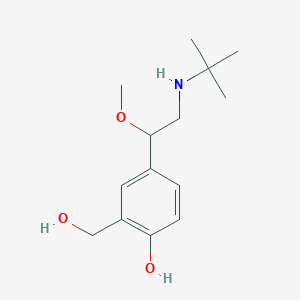

![molecular formula C8H8BrN B128384 3-溴-6,7-二氢-5H-环戊并[b]吡啶 CAS No. 158331-18-1](/img/structure/B128384.png)

3-溴-6,7-二氢-5H-环戊并[b]吡啶

描述

The compound "3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine" is a brominated heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this specific compound, they do provide insights into related brominated pyridine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several of the provided papers. For instance, a method for synthesizing 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines is described, involving a key iodine-mediated cyclization step . Another paper discusses the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine through carbon-carbon coupling reactions . Additionally, the synthesis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is reported, with a focus on the molecular geometry in the solid state . These studies highlight the importance of halogenation, cyclization, and coupling reactions in the synthesis of brominated pyridine derivatives.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is crucial for understanding their properties and potential applications. The crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is investigated using single-crystal X-ray diffraction data, revealing intermolecular hydrogen bonding and π-π interactions . Similarly, the structure elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives is performed using NMR spectroscopy and monocrystalline X-ray crystallography, complemented by Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives is explored in several papers. For example, the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves various reactions with different nucleophiles to construct complex molecular architectures . Another study describes the bromination of bis(pyridin-2-yl) diselenide and the subsequent cycloaddition reaction with cyclopentene, leading to the formation of a selenazolopyridinium cation .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl)pyridine provides insights into spectroscopic properties, electronic structure, and nonlinear optical properties using DFT calculations . The study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine also discusses the crystal packing and density of the compound .

科学研究应用

降血糖活性

3-溴-6,7-二氢-5H-环戊并[b]吡啶: 衍生物已被证明具有降血糖活性 . 这表明这些化合物在开发新的糖尿病治疗方法方面具有潜在的应用价值,它们可以用于降低血糖水平。

钙通道拮抗作用

这些衍生物还充当钙通道的拮抗剂 . 这种特性对于心血管研究具有重要意义,因为钙通道阻滞剂被用于治疗高血压和心绞痛等各种疾病。

荧光探针

该化合物的衍生物可用作荧光探针 . 在生物化学研究中,荧光探针是用于可视化和跟踪生物过程的重要工具,这对于理解细胞功能和疾病机制至关重要。

蛋白激酶抑制

另一种应用是抑制蛋白激酶FGFR1 . 蛋白激酶是通过化学添加磷酸基团来修饰其他蛋白质的酶,它们的抑制剂在癌症治疗中非常有价值,因为它们可以调节细胞功能。

有机合成

涉及3-溴-6,7-二氢-5H-环戊并[b]吡啶的多组分合成导致了各种杂环化合物的形成 . 这些反应是有机化学中创建具有潜在药用应用的复杂分子的基础。

X射线结构分析

基于该化合物的杂环结构已通过X射线结构分析进行了研究 . 这种应用在材料科学和药物设计中至关重要,它提供了对分子几何形状和电子结构的见解。

烷基化剂反应

在合成化学中,该化合物与烷基化剂反应生成硫酯 . 这种反应是更广泛的合成过程的一部分,可以导致具有治疗特性的新分子的产生。

抗生素中间体

最后,3-溴-6,7-二氢-5H-环戊并[b]吡啶是头孢吡肟合成的关键中间体 ,这是一种用于治疗严重细菌感染的抗生素。

作用机制

Mode of Action

It’s known that the compound is synthesized through a cyclocondensation reaction . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

It’s known that the compound is synthesized through a cyclocondensation reaction , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19806) suggests that it may have good bioavailability

Result of Action

One study suggests that derivatives of the compound may be used as inhibitors for carbon steel corrosion

Action Environment

It’s known that the compound is stable at room temperature in an inert atmosphere , suggesting that it may be sensitive to certain environmental conditions.

属性

IUPAC Name |

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSQPREWBGRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467965 | |

| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158331-18-1 | |

| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

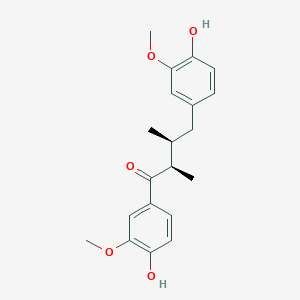

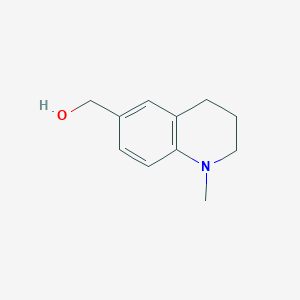

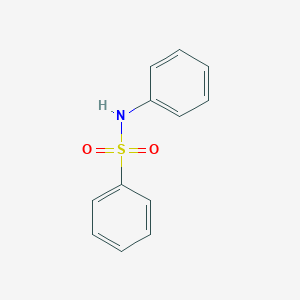

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)

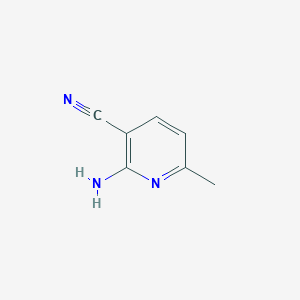

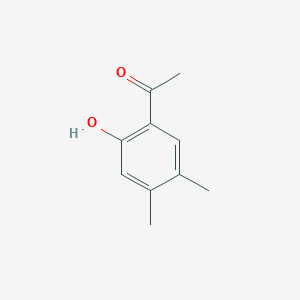

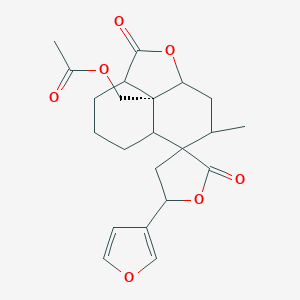

![Benzenesulfonic acid, 4-[[3-[(2,4-dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-, monosodium salt](/img/structure/B128336.png)